2-phenyl-5-(trifluoromethyl)-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one
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Description
2-phenyl-5-(trifluoromethyl)-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C18H11F6N3O and its molecular weight is 399.296. The purity is usually 95%.
BenchChem offers high-quality 2-phenyl-5-(trifluoromethyl)-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-phenyl-5-(trifluoromethyl)-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Trifluoromethyl phenyl sulfone, a related compound, serves as a nucleophilic trifluoromethylating agent. Interestingly, this compound can also act as a trifluoromethyl radical precursor. Under visible light irradiation, arylthiolate anions form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone. These complexes undergo intramolecular single electron transfer (SET) reactions, leading to the S-trifluoromethylation of thiophenols. This innovative approach enables the introduction of trifluoromethyl groups into organic molecules without the need for photoredox catalysts .
- α-Trifluoromethylstyrene derivatives serve as versatile synthetic intermediates. They play a crucial role in the preparation of more complex fluorinated compounds. Researchers have explored their applications in organic synthetic chemistry, where they act as building blocks for various transformations. These compounds find utility in the synthesis of pharmaceuticals, agrochemicals, and materials .
- The trifluoromethyl group has gained prominence due to its impact on pharmaceuticals, agrochemicals, and materials. Recent advances in trifluoromethylation of carbon-centered radical intermediates have expanded our synthetic toolbox. Researchers continue to explore novel methods for introducing trifluoromethyl groups into organic molecules, enhancing their properties and reactivity .
Trifluoromethylation Reactions
α-Trifluoromethylstyrenes as Synthetic Intermediates
Radical Trifluoromethylation
properties
IUPAC Name |
2-phenyl-5-(trifluoromethyl)-4-[[3-(trifluoromethyl)phenyl]iminomethyl]-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F6N3O/c19-17(20,21)11-5-4-6-12(9-11)25-10-14-15(18(22,23)24)26-27(16(14)28)13-7-2-1-3-8-13/h1-10,26H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCYIPHMHMXDOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(N2)C(F)(F)F)C=NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F6N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-5-(trifluoromethyl)-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one |
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